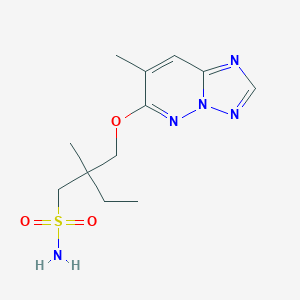

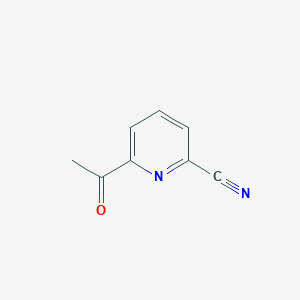

![molecular formula C10H7NO3 B134730 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one CAS No. 154504-43-5](/img/structure/B134730.png)

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one

Overview

Description

“1,3-Dioxolo[4,5-g]quinolin-8(5H)-one” is an organic heteropentacyclic compound . It is also known as Oliveroline , an anti-cholinergic aporphine alkaloid .

Synthesis Analysis

The compound has been synthesized using green TiO2 in an eco-compatible sonochemical process . It has also been synthesized as a novel thiazapodophyllotoxin analogue with potential anticancer activity .Molecular Structure Analysis

The molecular structure of “1,3-Dioxolo[4,5-g]quinolin-8(5H)-one” includes a heteropentacyclic compound with additional hydroxy and methoxy substituents at positions 10 and 11 .Chemical Reactions Analysis

The compound has been involved in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines . It has also been used in the synthesis of novel thiazapodophyllotoxin analogues .Physical And Chemical Properties Analysis

The compound has a molar mass of 295.338 g/mol . More detailed physical and chemical properties may be found in specific databases or literature.Scientific Research Applications

Synthesis and Chemical Properties

- Novel compounds of 1,3-Dioxolo[4,5-g]quinolin-8(5H)-one have been synthesized using solvent-free conditions, highlighting their potential in green chemistry applications (Wu Xiao-xi, 2015).

- The molecular structures of certain derivatives demonstrate unique conformational and configurational disorders, suggesting complex chemical behaviors (Paola Cuervo, R. Abonía, J. Cobo, C. Glidewell, 2009).

- Ultrasound-promoted one-pot synthesis under catalyst-free and solvent-free conditions has been developed, emphasizing environmentally friendly procedures (D. Azarifar, D. Sheikh, 2012).

Applications in Anticancer and Antibacterial Research

- Some derivatives show potential as novel analogues for anticancer activity, providing a new chemical library for screening (Tuanjie Li, Ting-Feng Lu, Chenxia Yu, Changsheng Yao, 2015).

- Quinoline and quinolinium iodide derivatives have been explored as potential anticancer and antibacterial agents, with some showing significant activity (Guofan Jin, Fuyan Xiao, Zhenwang Li, Xue-yong Qi, Lei Zhao, Xianyu Sun, 2020).

Green Chemistry and Eco-friendly Synthesis

- The use of green TiO2 in aqueous-mediated sonochemical synthesis underlines the push towards eco-compatible methods in chemical synthesis (Diksha Bhardwaj, Aakash Singh, Ruby Singh, 2019).

- ZrOCl2 · 8H2O has been used as an eco-friendly catalyst for ultrasound-accelerated synthesis, demonstrating the potential for sustainable and efficient chemical processes (D. Azarifar, D. Sheikh, 2013).

Future Directions

properties

IUPAC Name |

5H-[1,3]dioxolo[4,5-g]quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-1-2-11-7-4-10-9(3-6(7)8)13-5-14-10/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEILVUIMNTTNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)C(=O)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40496428 | |

| Record name | 2H-[1,3]Dioxolo[4,5-g]quinolin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dioxolo[4,5-g]quinolin-8(5H)-one | |

CAS RN |

154504-43-5 | |

| Record name | 2H-[1,3]Dioxolo[4,5-g]quinolin-8(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40496428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-3-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-Dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butanenitrile](/img/structure/B134655.png)

![5H-Cyclopropa[g]pyrrolizine,hexahydro-(9CI)](/img/structure/B134662.png)

![5-Chloro-2-[(4-chloro-2-hydroxyphenyl)methyl]phenol](/img/structure/B134664.png)

![(5Z)-5-(3-Bromopropylidene)-5,11-dihydro-10H-dibenzo[a,d]cyclohepten-10-ol](/img/structure/B134668.png)

![10-Bromo-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B134669.png)

![Diphenyl[3-[(tetrahydro-2H-pyran-2-YL)oxy]propyl]phosphine oxide](/img/structure/B134671.png)